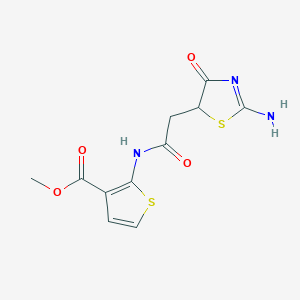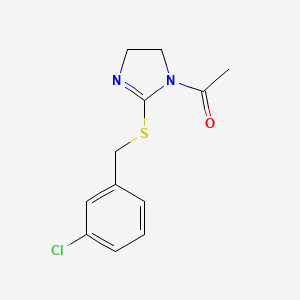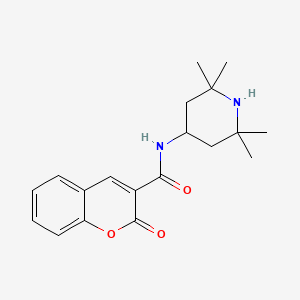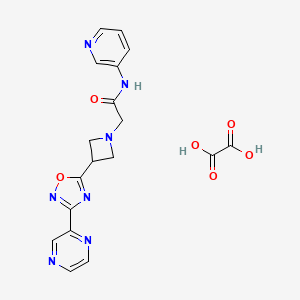
2-(2-(2-亚氨基-4-氧代噻唑烷-5-基)乙酰氨基)噻吩-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure for “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is not provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” are not specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “Methyl 2-(2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” are not provided in the sources I found .科学研究应用
Antifungal Applications
Thiazolidin-4-ones, which are structurally related to the compound , have demonstrated significant antifungal activity . They are synthesized through the reaction of 2-haloacetamides with potassium thiocyanate, resulting in compounds that have been tested against various agricultural fungi. Some derivatives have shown higher fungicidal effects than others, indicating their potential as effective antifungal agents .
Antimicrobial Activity
The thiazole moiety, a part of the compound’s structure, is known for its importance in biological activity. Thiazole derivatives have been explored for their antimicrobial properties . For instance, certain derivatives have been prepared and screened for their in vitro antibacterial activity against pathogens like Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Antioxidant Properties
Thiazoles have been investigated for their antioxidant capabilities . The diverse biological activities of thiazole derivatives include their use as antioxidants, which play a crucial role in protecting cells from oxidative stress and related diseases .
Analgesic and Anti-inflammatory Uses
Due to their biological activities, thiazole derivatives are also studied for their analgesic and anti-inflammatory effects. These properties make them candidates for the development of new pain relief and anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Thiazolidin-4-ones have been associated with antitumor and cytotoxic activity . Their role as a pharmacophore and privileged scaffold in medicinal chemistry highlights their potential in cancer research and treatment strategies .
Neuroprotective Effects
The thiazole ring is a component of Vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system. Derivatives of thiazoles, therefore, have been studied for their neuroprotective effects , which could be beneficial in treating neurological disorders .
作用机制
安全和危害
属性
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-10(17)5-2-3-19-9(5)13-7(15)4-6-8(16)14-11(12)20-6/h2-3,6H,4H2,1H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZAPZJRKXNFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)
![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)

![N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2863582.png)
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)


![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)